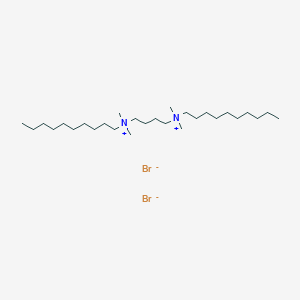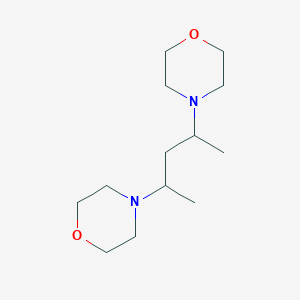
4,4'-(Pentane-2,4-diyl)bis(morpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Pentane-2,4-diyl)bis(morpholine) is an organic compound that features two morpholine rings connected by a pentane-2,4-diyl linker Morpholine is a heterocyclic amine with both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentane-2,4-diyl)bis(morpholine) typically involves the reaction of morpholine with a suitable pentane-2,4-diyl precursor. One common method involves the reaction of morpholine with 2,4-pentanedione under acidic or basic conditions to form the desired bis(morpholine) compound . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Pentane-2,4-diyl)bis(morpholine) may involve continuous flow processes to ensure consistent quality and scalability. Catalysts such as copper or cobalt on amorphous silica or alumina can be used to enhance the reaction efficiency . The use of hydrogen as a reducing agent can also improve the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pentane-2,4-diyl)bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can be adjusted to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-(Pentane-2,4-diyl)bis(morpholine) can yield N-oxides, while substitution reactions can produce various alkylated or arylated derivatives.
Scientific Research Applications
4,4’-(Pentane-2,4-diyl)bis(morpholine) has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used as a catalyst in the production of polyurethane foams and other polymeric materials.
Mechanism of Action
The mechanism of action of 4,4’-(Pentane-2,4-diyl)bis(morpholine) involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound can disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death . In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Oxydi-2,1-ethanediyl)bis(morpholine): This compound has a similar structure but features an ethylene linker instead of a pentane-2,4-diyl linker.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): This compound has a propane-2,2-diyl linker and aminophenol groups instead of morpholine rings.
Uniqueness
4,4’-(Pentane-2,4-diyl)bis(morpholine) is unique due to its pentane-2,4-diyl linker, which imparts distinct chemical and physical properties compared to similar compounds
Properties
CAS No. |
88472-69-9 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylpentan-2-yl)morpholine |
InChI |
InChI=1S/C13H26N2O2/c1-12(14-3-7-16-8-4-14)11-13(2)15-5-9-17-10-6-15/h12-13H,3-11H2,1-2H3 |
InChI Key |
XYUDAZTWTMOVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)N1CCOCC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14386909.png)
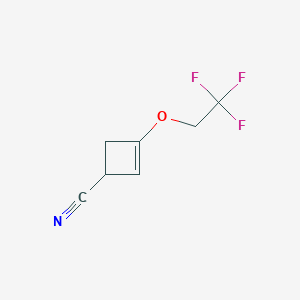
![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)


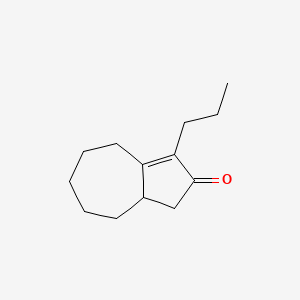
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
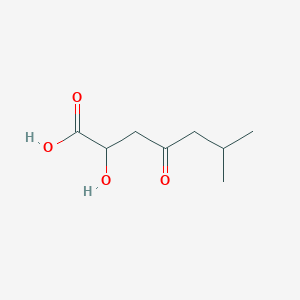
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
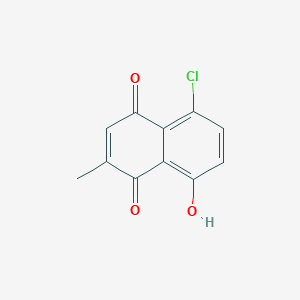
phosphanium chloride](/img/structure/B14386993.png)
